molecular formula C27H38N4O2Si B12636630 Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B12636630
M. Wt: 478.7 g/mol
InChI Key: UAYAGMPBGOBKJE-UHFFFAOYSA-N
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Description

Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines cyclopentanol, indene, pyrrolopyrimidine, and silyl ether moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopentanol core, the attachment of the indene and pyrrolopyrimidine groups, and the introduction of the silyl ether moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentanol group may yield a cyclopentanone derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may enable it to target specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or enzymes. The indene and pyrrolopyrimidine moieties may play a crucial role in binding to these targets, while the silyl ether group may enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanol derivatives
  • Indene derivatives
  • Pyrrolopyrimidine derivatives
  • Silyl ether derivatives

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and structural motifs. Compared to other similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C27H38N4O2Si

Molecular Weight

478.7 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclopentan-1-ol

InChI

InChI=1S/C27H38N4O2Si/c1-27(2,3)34(4,5)33-16-19-14-20(15-24(19)32)31-13-12-22-25(28-17-29-26(22)31)30-23-11-10-18-8-6-7-9-21(18)23/h6-9,12-13,17,19-20,23-24,32H,10-11,14-16H2,1-5H3,(H,28,29,30)

InChI Key

UAYAGMPBGOBKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(CC1O)N2C=CC3=C(N=CN=C32)NC4CCC5=CC=CC=C45

Origin of Product

United States

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